![molecular formula C23H20N2O3 B2608874 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896820-88-5](/img/structure/B2608874.png)

2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

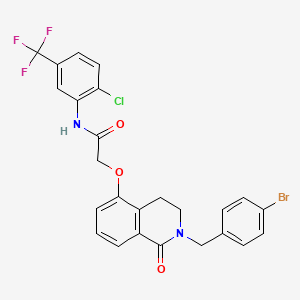

The synthesis of 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione and similar compounds often involves a multicomponent process . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton . This structure is rarely detected in nature but has been found in Pyranonigrins, secondary metabolites produced by Aspergillus niger .Chemical Reactions Analysis

The chemical reactions involving 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione are complex and involve multiple steps. For example, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione are characterized by its IR spectra, which show absorption bands near 3420–3300 cm−1, assignable to the –NH-stretching vibrations and a characteristic band near 3372 cm−1, corresponding to a –C=N linkage at 1610 cm−1 .科学的研究の応用

- Bioactivity : Chromeno[2,3-d]pyrimidines exhibit diverse bioactivities, making them valuable in drug development . Researchers explore their potential as antitumor, anti-inflammatory, and antiviral agents.

- Inhibitory Activity : Some derivatives of this compound have shown significant inhibitory activity against specific targets, such as kinases or enzymes .

- Synthetic Building Blocks : The chromene moiety serves as a versatile structural element in chemical synthesis. Scientists use pyrimidine derivatives, including chromeno[2,3-d]pyrimidines, as synthons for constructing complex molecules .

- Multicomponent Reactions (MCRs) : Researchers employ MCRs to efficiently synthesize heterocycles. Chromeno[2,3-d]pyrimidine derivatives are of interest due to their adaptability and potential biological activity .

Medicinal Chemistry and Drug Discovery

Organic Synthesis

作用機序

It’s worth noting that chromeno[2,3-d]pyrimidines, the class of compounds to which this molecule belongs, are known to have a wide range of bioactivities and are increasingly present in drugs . They are often considered as crucial structural elements in both naturally occurring and biologically active compounds .

In the field of synthetic and medicinal chemistry, multicomponent reactions (MCRs) are regarded as the most important tool in the methodological armoury . The functionally substituted chromene moiety is often considered as a crucial structural element in both naturally occurring and biologically active compounds . Because of their potential biological activity and adaptability as synthons in chemical synthesis, pyrimidine derivatives are also highly curious .

将来の方向性

The future directions for research on 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione are promising. The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research . Further studies are needed to fully understand the potential applications of this compound in various fields of research and industry.

特性

IUPAC Name |

2-cyclohexyl-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c26-20-17-13-7-8-14-18(17)28-22-19(20)23(27)25(16-11-5-2-6-12-16)21(24-22)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBPQOZXIAVUJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B2608797.png)

![N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide](/img/structure/B2608800.png)

![[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine](/img/structure/B2608805.png)

![2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2608812.png)

![N-[(1S)-1-(4-Chlorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2608813.png)

![2-(4-Butoxyphenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2608814.png)